PF-03654764

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

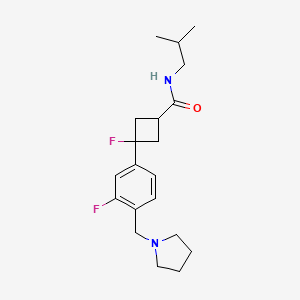

3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28F2N2O/c1-14(2)12-23-19(25)16-10-20(22,11-16)17-6-5-15(18(21)9-17)13-24-7-3-4-8-24/h5-6,9,14,16H,3-4,7-8,10-13H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRDLCHHQYHQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114525 | |

| Record name | trans-3-Fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935840-35-0 | |

| Record name | PF-03654764 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935840350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03654764 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-3-Fluoro-3-[3-fluoro-4-(1-pyrrolidinylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03654764 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPI2G03BJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-03654764: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of PF-03654764, a potent and selective histamine H3 receptor antagonist. The information is curated to support research and development efforts in fields such as allergic rhinitis, for which this compound has been investigated.[1]

Chemical Structure and Properties

This compound, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide, is a small molecule antagonist of the histamine H3 receptor.[2] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutane-1-carboxamide[2] |

| SMILES | CC(C)CNC(=O)[C@H]1C--INVALID-LINK--(C1)C1=CC(F)=C(CN2CCCC2)C=C1[3] |

| Molecular Formula | C20H28F2N2O[2] |

| CAS Number | 935840-35-0 |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 350.45 g/mol |

| pKa (Strongest Basic) | 8.15 |

| Solubility | 10 mM in DMSO |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 6 |

Pharmacological Properties

This compound is a potent and selective antagonist of the histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system.[4]

Mechanism of Action

As a histamine H3 receptor antagonist, this compound blocks the inhibitory presynaptic autoreceptors on histaminergic neurons.[4] This action prevents the negative feedback loop of histamine, leading to increased histamine synthesis and release in the brain.[4] The H3 receptor also functions as a heteroreceptor, and its antagonism can modulate the release of other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4]

Binding Affinity

This compound exhibits high binding affinity for the human and rat histamine H3 receptors.

| Receptor | Cell Line | Ki (nM) | pKi |

| Human H3 | Whole cell assay | 1.2 | 8.98 |

| Rat H3 | Whole cell assay | 7.9 | 8.10 |

| Human H3 | HEK-293 cells | 1.4 | 8.84 |

| Rat H3 | HEK-293 cells | 19 | 7.73 |

This compound demonstrates over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes.[1][2]

Pharmacokinetics

Pharmacokinetic studies have been conducted in preclinical animal models.

| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| Sprague-Dawley Rat | 10 mg/kg (oral, 14 days) | 8057 | 67400 |

| Beagle Dog | 1 mg/kg (oral, 7 days) | 6302 | 18175 |

In human liver microsomes, this compound has a half-life (T1/2) of 120 minutes.[2]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gαi/o-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these downstream effects.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme can be found in the primary literature describing its discovery. The synthesis involves a multi-step process culminating in the formation of the final cyclobutanecarboxamide structure.

Histamine H3 Receptor Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the histamine H3 receptor.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H3 receptor.

-

Radioligand: [3H]Nα-methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Scintillation Fluid.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the [3H]Nα-methylhistamine radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Preclinical Development Workflow for Allergic Rhinitis

The preclinical development of a histamine H3 receptor antagonist for allergic rhinitis typically follows a structured workflow to assess efficacy and safety before clinical trials.

Caption: Preclinical Development Workflow.

References

- 1. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Participation of histamine H3 receptors in experimental allergic rhinitis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-03654764 (CAS: 935840-35-0): A Selective Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654764 is a potent and selective histamine H3 receptor (H3R) antagonist that was investigated for its therapeutic potential, particularly in the context of allergic rhinitis.[1][2] As a member of the G protein-coupled receptor (GPCR) family, the H3 receptor is a key regulator of neurotransmitter release in the central nervous system.[3] this compound's mechanism of action involves blocking the inhibitory effects of histamine on its own release and the release of other neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft.[4][5] This whitepaper provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed pharmacology, and a summary of its preclinical data. Experimental methodologies for key assays are described, and the relevant signaling pathways are visualized to provide a thorough resource for researchers in the field. Although development of this compound was discontinued, the data gathered provides valuable insights into the pharmacology of H3R antagonists.[1]

Physicochemical Properties

This compound is a synthetic, small molecule compound with the following identifiers and properties.[2][6]

| Property | Value | Source |

| IUPAC Name | trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide | [7] |

| CAS Number | 935840-35-0 | [5] |

| Molecular Formula | C20H28F2N2O | [6] |

| Molecular Weight | 350.45 g/mol | [6] |

| Predicted Water Solubility | 0.00908 mg/mL | [2] |

| Predicted logP | 3.75 | [2] |

Pharmacology

Mechanism of Action

This compound functions as a selective antagonist of the histamine H3 receptor.[4] The H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[4]

By blocking the H3 receptor, this compound removes this inhibitory feedback, leading to an increase in the release of histamine and other neurotransmitters.[4] This enhanced neurotransmission is the basis for its potential therapeutic effects.[4]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor that primarily couples to the Gαi/o subunit.[3] Activation of the H3 receptor by histamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects the activity of protein kinase A (PKA) and other downstream effectors.[7] Additionally, H3 receptor activation has been shown to modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt pathways.[7]

Caption: Histamine H3 Receptor Signaling Pathway.

Potency and Selectivity

This compound demonstrates high potency and selectivity for the histamine H3 receptor.[4] The inhibitory constant (Ki) values, which represent the concentration of the drug that occupies 50% of the receptors, are in the low nanomolar range.[4]

| Parameter | Species | Cell Line | Value |

| Ki (Whole Cell Assay) | Human | - | 1.2 nM[4] |

| Ki (Whole Cell Assay) | Rat | - | 7.9 nM[4] |

| Ki (HEK-293 Cells) | Human | HEK-293 | 1.4 nM[4] |

| Ki (HEK-293 Cells) | Rat | HEK-293 | 19 nM[4] |

| pKi (Whole Cell Assay) | Human | - | 8.98[4] |

| pKi (Whole Cell Assay) | Rat | - | 8.10[4] |

| pKi (HEK-293 Cells) | Human | HEK-293 | 8.84[4] |

| pKi (HEK-293 Cells) | Rat | HEK-293 | 7.73[4] |

| Selectivity | - | - | >1000-fold for H3 over other histamine receptor subtypes[4] |

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in Sprague-Dawley rats and beagle dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[4] The compound was found to be orally active.[4]

| Parameter | Species | Dosing | Value |

| Cmax | Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | 8057 ng/mL[4] |

| AUC0-24 | Sprague-Dawley Rat | 10 mL/kg; oral; 14 days | 67400 ngh/mL[4] |

| Cmax | Beagle Dog | 1 mL/kg; oral; 7 days | 6302 ng/mL[4] |

| AUC0-24 | Beagle Dog | 1 mL/kg; oral; 7 days | 18175 ngh/mL[4] |

| Human Liver Microsome T1/2 | Human | - | 120 min[4] |

| Human Liver Microsome CLh | Human | - | <5 mL/min/kg[4] |

Experimental Protocols

The following sections describe representative methodologies for the key in vitro and in vivo assays used to characterize this compound.

Histamine H3 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared from a suitable cell line (e.g., HEK-293 or CHO cells).

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filtermat using a cell harvester.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a dose-response curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of this compound as an antagonist by quantifying its ability to block the agonist-induced inhibition of cAMP production in cells expressing the H3 receptor.

Caption: Workflow for a cAMP Functional Assay.

Methodology:

-

Cell Culture: HEK-293 cells stably expressing the histamine H3 receptor are cultured and seeded into 96-well plates.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with a known H3 receptor agonist (e.g., (R)-α-methylhistamine) in the presence of an adenylyl cyclase activator like forskolin to induce a measurable cAMP response.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The results are used to generate a dose-response curve, and the IC50 value for the antagonist activity of this compound is calculated.

Human Liver Microsome (HLM) Metabolic Stability Assay

This in vitro assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a source of cofactors for cytochrome P450 enzymes), and this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats and Dogs

This study determines the pharmacokinetic profile of a compound after oral administration to animal models.

Methodology:

-

Animal Dosing: A solution or suspension of this compound is administered orally (e.g., by gavage) to a group of fasted rats or dogs at a specified dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Clinical Development and Status

This compound was advanced into Phase 2 clinical trials for the treatment of allergic rhinitis. However, its development was subsequently discontinued.[1] A clinical trial (NCT01033396) evaluated the effect of this compound in combination with fexofenadine on the symptoms of allergic rhinitis in subjects exposed to ragweed pollen. While the combination of this compound and fexofenadine did not show superiority to pseudoephedrine and fexofenadine, it did show a significant reduction in the Total Nasal Symptom Score (TNSS) compared to placebo in post-hoc analyses.[1] An increased incidence of adverse events was noted in the groups treated with this compound.[1]

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist with oral bioavailability. Its mechanism of action, involving the enhancement of histaminergic and other neurotransmitter systems, made it a candidate for conditions such as allergic rhinitis. The preclinical data demonstrated favorable potency and pharmacokinetic properties in animal models. Although its clinical development was halted, the information and data generated for this compound remain a valuable resource for researchers and scientists working on the development of new H3 receptor modulators for various therapeutic indications. The detailed experimental approaches outlined in this guide can serve as a foundation for the evaluation of new chemical entities targeting this important receptor.

References

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.plos.org [journals.plos.org]

- 4. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of PF-03654764

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-03654764 is a potent and selective antagonist of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in modulating the release of histamine and other neurotransmitters. Antagonism of the H3R by this compound leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that has been explored for its therapeutic potential in various conditions, including allergic rhinitis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, impact on downstream signaling pathways, and relevant clinical trial findings.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity binding to and subsequent blockade of the histamine H3 receptor. The H3R is a Gαi/o-coupled receptor that, upon activation by its endogenous ligand histamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound prevents the binding of histamine to the H3R, thereby disinhibiting adenylyl cyclase and restoring or increasing intracellular cAMP levels. This blockade of the H3R's inhibitory tone leads to an enhanced release of histamine from histaminergic neurons and also modulates the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2]

Quantitative Binding and Functional Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

| Parameter | Species | Cell Line/Assay Type | Value |

| Ki | Human | Whole cell assay | 1.2 nM |

| Ki | Rat | Whole cell assay | 7.9 nM |

| pKi | Human | Whole cell assay | 8.98 |

| pKi | Rat | Whole cell assay | 8.10 |

| Ki | Human | HEK-293 cells | 1.4 nM |

| Ki | Rat | HEK-293 cells | 19 nM |

| Selectivity | Human | Over H1, H2, H4 receptors | >1000-fold |

| Functional Activity | Human/Rat | cAMP reporter gene assay (β-lactamase) in HEK293 cells | Potent antagonist properties |

Data compiled from multiple sources.[3]

Downstream Signaling Pathways

The antagonism of the H3R by this compound initiates a cascade of downstream signaling events. The primary pathway involves the disinhibition of the Gαi/o protein, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP production. Elevated cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Furthermore, H3 receptor signaling has been shown to intersect with other critical cellular pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways. By blocking the H3 receptor, this compound can potentially influence these pathways, although direct experimental evidence for this compound's effects on these specific pathways is not yet extensively documented.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Radioligand Binding Assay

A common method to determine the binding affinity (Ki) of a compound is through a competitive radioligand binding assay.

Figure 2: General workflow for a radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (cAMP Measurement)

To assess the antagonist activity of this compound, a functional assay measuring changes in intracellular cAMP levels is employed.

Figure 3: General workflow for a functional cAMP assay.

Protocol Outline:

-

Cell Culture: Cells stably expressing the human or rat H3 receptor are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a known H3 receptor agonist (e.g., R-α-methylhistamine) to induce a decrease in cAMP levels.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., β-lactamase).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced decrease in cAMP is plotted against the concentration of this compound to determine its IC50 value, a measure of its functional potency as an antagonist.

Clinical Investigation in Allergic Rhinitis

The therapeutic potential of this compound has been investigated in a clinical trial for the treatment of allergic rhinitis (ClinicalTrials.gov Identifier: NCT01033396).[4]

Study Design: A randomized, double-blind, placebo-controlled, four-way crossover study was conducted to evaluate the effects of this compound in combination with fexofenadine on the symptoms of allergic rhinitis in subjects exposed to ragweed pollen in an environmental exposure unit.[4]

Primary Objective: The primary goal was to compare the efficacy of this compound plus fexofenadine to pseudoephedrine plus fexofenadine in relieving nasal congestion and other nasal symptoms.[4]

Key Findings:

-

The combination of this compound and fexofenadine was not superior to the combination of pseudoephedrine and fexofenadine in reducing nasal symptoms.[4]

-

However, in post-hoc analyses, the combination of this compound and fexofenadine did significantly reduce the Total Nasal Symptom Score (TNSS) compared to placebo.[4]

-

The onset of action for the reduction in TNSS with the this compound combination was 60 minutes.[4]

-

An increased incidence of adverse events was noted in the groups treated with this compound.[4]

Another Phase 1 clinical trial (NCT00989391) was conducted to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound in healthy subjects.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist. Its mechanism of action is centered on the blockade of the inhibitory H3 receptor, leading to an increase in the release of histamine and other neurotransmitters. While clinical trials in allergic rhinitis did not demonstrate superiority over an active comparator, the compound did show a statistically significant improvement in nasal symptoms compared to placebo, providing clinical validation of its mechanism of action. Further research may explore the therapeutic potential of this compound in other indications where modulation of histaminergic and other neurotransmitter systems is desired.

References

- 1. New antihistamines – perspectives in the treatment of some allergic and inflammatory disorders [archivesofmedicalscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. h3 receptor (human) — TargetMol Chemicals [targetmol.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

PF-03654764: A Comprehensive Technical Review of its Histamine H3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of PF-03654764, a selective antagonist for the histamine H3 receptor (H3R). The document outlines the quantitative binding affinity, detailed experimental protocols for its determination, and the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity of this compound

This compound demonstrates high affinity and selectivity for the histamine H3 receptor. The binding affinity has been quantified in various studies, primarily through radioligand binding assays. The key quantitative data are summarized in the table below.

| Species/Cell Line | Assay Type | Kᵢ (nM) | pKᵢ | Reference |

| Human | Whole Cell Assay | 1.2 | 8.98 | [1][2][3][4][5] |

| Rat | Whole Cell Assay | 7.9 | 8.10 | [1][2][3][4][5] |

| Human | HEK-293 Cells | 1.4 | 8.84 | [1][2] |

| Rat | HEK-293 Cells | 19 | 7.73 | [1][2] |

Kᵢ (Inhibition Constant): Represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

pKᵢ: The negative logarithm of the Kᵢ value, providing a more intuitive scale where a higher pKᵢ indicates a higher binding affinity.

This compound exhibits over 1000-fold selectivity for the H3 receptor compared to other histamine receptor subtypes[1][2].

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Its activation initiates a cascade of intracellular events that modulate neurotransmitter release. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[6] It also functions as a heteroreceptor, regulating the release of other neurotransmitters such as dopamine, acetylcholine, norepinephrine, and serotonin.[6][7][8]

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, H3 receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[10]

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The binding affinity of this compound to the histamine H3 receptor is typically determined using radioligand competition binding assays and functional assays such as GTPγS binding assays.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the H3 receptor.[11]

Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells stably expressing the human or rat histamine H3 receptor (e.g., HEK293 or CHO cells).[11]

-

Radioligand: A tritiated H3 receptor ligand, such as [³H]Nα-methylhistamine ([³H]NAMH).[11][12]

-

Test Compound: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl₂.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail. [11]

Procedure:

-

Membrane Preparation: Homogenize cell pellets expressing the H3 receptor in an ice-cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.[13]

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).[11]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[11]

-

Filtration: Rapidly filter the mixture through a glass fiber filtermat to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.[11][13]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.[11]

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]

Caption: Radioligand Competition Binding Assay Workflow.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.[9] For an antagonist like this compound, its ability to inhibit agonist-stimulated GTPγS binding is determined.

Materials and Reagents:

-

Cell Membranes: Membranes from cells expressing the H3 receptor.[9]

-

[³⁵S]GTPγS or Europium-labeled GTP: A non-hydrolyzable GTP analog.[9][14]

-

Agonist: A known H3 receptor agonist (e.g., Imetit).[14][15]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.[9]

-

Unlabeled GTPγS: For determining non-specific binding.[9]

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, assay buffer, a fixed concentration of the H3R agonist, and varying concentrations of the test compound (this compound).[14]

-

Pre-incubation: Incubate the mixture to allow the compounds to bind to the receptor.[14]

-

Initiation of Binding: Add [³⁵S]GTPγS or Eu-GTP to start the binding reaction.[9]

-

Incubation: Incubate the plate to allow for GTPγS binding to the activated G proteins.[9]

-

Termination and Separation: The method of termination and separation depends on the label used. For [³⁵S]GTPγS, the reaction is typically stopped by rapid filtration, similar to the radioligand binding assay.[16] For Eu-GTP, time-resolved fluorescence is measured.[14]

-

Data Analysis: Plot the amount of bound GTPγS against the log of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the potency of the antagonist in inhibiting agonist-stimulated G protein activation.

Caption: GTPγS Binding Assay Workflow for Antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Histamine Receptor | TargetMol [targetmol.com]

- 6. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. Histamine H3-receptor-mediated [35S]GTP gamma[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity of PF-03654764 for the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-03654764, a potent and selective histamine H3 receptor antagonist. The document collates quantitative binding affinity data, details the experimental methodologies used for its determination, and presents visual diagrams of key pathways and workflows to support research and development efforts in histamine receptor pharmacology.

Quantitative Selectivity Profile

This compound exhibits a high degree of selectivity for the human histamine H3 receptor over other histamine receptor subtypes (H1, H2, and H4).[1] The affinity of this compound for various histamine receptors has been determined through radioligand binding assays, with the key quantitative data summarized in the table below.

Table 1: Binding Affinity (Ki) of this compound for Human and Rat Histamine Receptors

| Receptor Subtype | Species | Kᵢ (nM) | Selectivity vs. Human H3 |

| H3 | Human | 1.2 [1][2][3][4] | - |

| 1.4 [1] | |||

| Rat | 7.9 [1][2][3][4] | - | |

| 19 [1] | |||

| H1 | Human | >1000 | >833-fold |

| H2 | Human | >1000 | >833-fold |

| H4 | Human | >1000 | >833-fold |

Note: Data for H1, H2, and H4 receptors is based on the statement that this compound has >1000-fold selectivity for the H3 receptor over other histamine receptor subtypes.[1] The exact Ki values were not explicitly found in the searched literature.

Experimental Protocols

The determination of the binding affinity of this compound for histamine receptors is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol outlines the methodology for determining the binding affinity of this compound to the H3 receptor using whole cells or membrane preparations from cells expressing the recombinant human or rat H3 receptor (e.g., HEK-293 cells).[1]

Materials:

-

Receptor Source: Whole cells or membrane preparations from HEK-293 cells stably expressing the human or rat histamine H3 receptor.

-

Radioligand: [³H]-N-α-methylhistamine (a selective H3 receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., unlabeled N-α-methylhistamine or clobenpropit).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Cell Harvester and Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand ([³H]-N-α-methylhistamine, typically at its Kd concentration), and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Selectivity Assays for H1, H2, and H4 Receptors

The selectivity of this compound is determined by performing similar competitive radioligand binding assays using cell lines expressing the human H1, H2, and H4 receptors, respectively. The choice of radioligand will vary depending on the receptor subtype:

-

H1 Receptor: Typically [³H]-mepyramine.

-

H2 Receptor: Typically [³H]-tiotidine.

-

H4 Receptor: Typically [³H]-histamine or [³H]-JNJ7777120.

The experimental procedure remains fundamentally the same as described for the H3 receptor assay. The resulting Ki values are then compared to the Ki value for the H3 receptor to determine the selectivity ratio.

Visualizations

This compound Selectivity Profile

The following diagram illustrates the high selectivity of this compound for the H3 receptor compared to other histamine receptor subtypes.

Caption: Selectivity of this compound for histamine receptors.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the constitutive activity of the H3 receptor and the binding of histamine, thereby preventing this signaling cascade.

Caption: Histamine H3 receptor signaling pathway.

Competitive Radioligand Binding Assay Workflow

The following diagram outlines the key steps in the competitive radioligand binding assay used to determine the binding affinity of this compound.

Caption: Workflow of a competitive radioligand binding assay.

References

An In-Depth Technical Guide to the Synthesis and Purification of PF-03654764

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for PF-03654764, a potent and selective histamine H3 receptor antagonist. The document details the chemical synthesis, including key reactions and intermediates, as well as the purification protocols necessary to achieve high-purity final product. Furthermore, it includes a summary of the compound's key pharmacological data and a visualization of its mechanism of action through the histamine H3 receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of similar small molecule therapeutics.

Introduction

This compound, with the IUPAC name trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide, is a selective antagonist of the histamine H3 receptor.[1] Developed by Pfizer, this compound has been investigated for its potential therapeutic applications, particularly in the treatment of allergic rhinitis.[2] Its mechanism of action involves blocking the H3 receptor, which is primarily expressed in the central nervous system and to a lesser extent in the periphery. This inhibition modulates the release of various neurotransmitters. The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic cyclobutane carboxamide structure.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key cyclobutane ring system and subsequent functional group manipulations. While the specific, step-by-step proprietary details are often found within patent literature, the general synthetic strategy can be inferred from publications and related chemical syntheses. The following represents a plausible and commonly utilized synthetic route for compounds of this class.

General Synthetic Scheme

The synthesis of this compound and its analogues typically involves the formation of a substituted cyclobutane ring, followed by amidation and the introduction of the pyrrolidinylmethyl side chain. A general, illustrative synthetic workflow is presented below.

Caption: Illustrative workflow for the synthesis of this compound.

Key Experimental Protocols

While the exact, detailed experimental protocols from the primary developers are proprietary, the following are representative procedures for the key transformations involved in the synthesis of similar cyclobutane carboxamide derivatives, based on established organic chemistry principles.

Protocol 1: Amide Coupling

-

To a solution of the cyclobutanecarboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 eq).

-

The reaction mixture is stirred at room temperature for 15-30 minutes.

-

Isobutylamine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product.

Protocol 2: Reductive Amination for Pyrrolidinylmethyl Group Introduction

-

To a solution of the aldehyde or ketone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added pyrrolidine (1.5 eq).

-

The mixture is stirred at room temperature for 1-2 hours to form the iminium ion intermediate.

-

A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is then added portion-wise.

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification of this compound

The purification of the final compound is crucial to ensure high purity for pharmacological and clinical studies. A combination of chromatographic techniques is typically employed.

Purification Methods

-

Flash Column Chromatography: This is often used to purify intermediates and the crude final product. A silica gel stationary phase is common, with a gradient of organic solvents (e.g., ethyl acetate in hexanes) as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is a standard method. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for both achiral and chiral separations in the pharmaceutical industry due to its speed and reduced solvent consumption. For a chiral molecule like this compound, chiral SFC would be the method of choice for separating enantiomers if the synthesis is not stereospecific.

Representative Purification Protocol (Preparative HPLC)

-

The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide or methanol).

-

The solution is injected onto a preparative reversed-phase C18 HPLC column.

-

A gradient elution is performed, for example, starting with a higher percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

-

Fractions are collected based on the UV absorbance profile.

-

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure (e.g., via lyophilization) to yield the purified this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacological Activity of this compound

| Parameter | Species | Value |

| Ki (Histamine H3 Receptor) | Human | 1.2 nM |

| Ki (Histamine H3 Receptor) | Rat | 7.9 nM |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value |

| Bioavailability | Preclinical Species | Data not publicly available |

| Half-life | Preclinical Species | Data not publicly available |

| Metabolism | In vitro (Human Liver Microsomes) | Data not publicly available |

Mechanism of Action: Histamine H3 Receptor Signaling

This compound acts as an antagonist at the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, typically couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways. As an antagonist, this compound blocks the binding of histamine to the H3 receptor, thereby preventing these downstream effects and leading to an increase in the release of histamine and other neurotransmitters.

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis, purification, and mechanism of action of this compound. The synthetic route highlights key chemical transformations, and the purification protocols emphasize the importance of chromatographic methods in obtaining a high-purity compound. The provided quantitative data and the signaling pathway diagram offer a clear understanding of the pharmacological profile of this potent histamine H3 receptor antagonist. This information is intended to be a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.

References

PF-03654764 in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of PF-03654764, a selective histamine H3 receptor antagonist, when prepared in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers and drug development professionals in the accurate preparation, storage, and application of this compound solutions for in vitro and in vivo studies.

Core Data Summary

The following tables summarize the key quantitative data regarding the solubility and recommended storage of this compound in DMSO.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Source |

| Solubility | 10 mM | Commercial Supplier Data |

Table 2: Recommended Storage and Stability of this compound in DMSO

| Condition | Duration | Recommendation |

| Short-term Storage | Up to 1 month | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |

| Long-term Storage | Up to 6 months | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |

Note: Specific, publicly available stability data for this compound in DMSO under various conditions (e.g., temperature, light exposure) is limited. The recommendations provided are based on general best practices for handling DMSO stock solutions of small molecules.[1] It is highly recommended to perform compound-specific stability assessments for long-term projects.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

Molecular Weight of this compound: 350.45 g/mol

-

For 1 mL of a 10 mM solution, the required mass is: 10 mmol/L * 1 L/1000 mL * 350.45 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.5045 mg

-

-

Weighing the compound:

-

Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile amber vial.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the solution thoroughly for 2-5 minutes until the compound is completely dissolved.

-

If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

-

Protocol for Assessing the Stability of this compound in DMSO (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in DMSO under various stress conditions.

Materials:

-

Prepared 10 mM stock solution of this compound in DMSO

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂) for chemical stability testing.

Procedure:

-

Initial Analysis (T=0):

-

Analyze the freshly prepared 10 mM stock solution of this compound by HPLC to determine the initial purity and peak area. This will serve as the baseline.

-

-

Stress Conditions:

-

Thermal Stability: Store aliquots of the stock solution at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for a defined period (e.g., 1, 2, 4, and 8 weeks).

-

Photostability: Expose aliquots to light in a photostability chamber according to ICH Q1B guidelines.

-

Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature for 3-5 cycles).

-

Chemical Stability (in aqueous solution with DMSO co-solvent): Dilute the DMSO stock solution into aqueous solutions containing acid, base, or an oxidizing agent to a final concentration where the compound is soluble. Incubate for a defined period and analyze.

-

-

Sample Analysis:

-

At each time point, analyze the stressed samples by the developed HPLC method.

-

Compare the chromatograms of the stressed samples to the T=0 sample.

-

Quantify the percentage of this compound remaining and identify any major degradation products.

-

Visualizations

Signaling Pathway of this compound as a Histamine H3 Receptor Antagonist

This compound acts as a selective antagonist of the histamine H3 receptor, which is a G-protein coupled receptor (GPCR). Its antagonism modulates downstream signaling cascades.

Caption: Signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.

Experimental Workflow: Utilizing this compound in a Cell-Based Assay

This diagram illustrates a typical workflow for using a DMSO stock solution of this compound in a cell-based assay.

Caption: A typical experimental workflow for a cell-based assay using this compound.

References

Preclinical Pharmacokinetic Profile of PF-03654764: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654764 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic applications. Understanding the pharmacokinetic profile of a drug candidate in preclinical models is a critical step in the drug development process, providing essential information on its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in preclinical species, primarily in Sprague-Dawley rats and beagle dogs. The available data from oral administration studies are summarized below.

In Vivo Pharmacokinetics

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |

| Sprague-Dawley Rat | 10 mL/kg | 8057 | 67400 |

| Beagle Dog | 1 mL/kg | 6302 | 18175 |

*It is important to note that the exact concentration of this compound in the dosing solution was not specified in the available search results, only the volume administered per kilogram of body weight.

In Vitro Pharmacology and Metabolism

In vitro studies have been conducted to characterize the potency and metabolic stability of this compound.

Table 2: In Vitro Activity and Metabolic Stability of this compound

| Parameter | Species/System | Value |

| Ki (human H3 receptor) | Whole-cell assay | 1.2 nM |

| Ki (rat H3 receptor) | Whole-cell assay | 7.9 nM |

| pKi (human H3 receptor) | Whole-cell assay | 8.98 |

| pKi (rat H3 receptor) | Whole-cell assay | 8.10 |

| Ki (human H3 receptor) | HEK-293 cells | 1.4 nM |

| Ki (rat H3 receptor) | HEK-293 cells | 19 nM |

| pKi (human H3 receptor) | HEK-293 cells | 8.84 |

| pKi (rat H3 receptor) | HEK-293 cells | 7.73 |

| Metabolic Half-life (T1/2) | Human Liver Microsomes (HLM) | 120 min |

| Hepatic Clearance (CLh) | Human Liver Microsomes (HLM) | <5 mL/min/kg |

This compound demonstrates high affinity for both human and rat histamine H3 receptors and exhibits over 1000-fold selectivity for the H3 receptor over other histamine receptor subtypes.[1][2] The compound shows moderate metabolic stability in human liver microsomes.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the probable protocols for the key experiments cited.

In Vivo Oral Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats and dogs.

Animal Models:

-

Male Sprague-Dawley rats.

-

Male Beagle dogs.

Administration:

-

This compound was likely formulated in a suitable vehicle for oral administration.

-

Rats were administered the compound via oral gavage at a volume of 10 mL/kg.

-

Dogs were administered the compound orally at a volume of 1 mL/kg.

Blood Sampling:

-

Serial blood samples were collected at predetermined time points post-dose over a 24-hour period.

-

Plasma was separated by centrifugation and stored frozen until analysis.

Bioanalysis:

-

Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax and AUC0-24, were calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Histamine H3 Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human and rat histamine H3 receptors.

Assay Systems:

-

Whole-cell preparations expressing the human or rat H3 receptor.

-

HEK-293 cells stably transfected with the human or rat H3 receptor.

Methodology (Radioligand Binding Assay):

-

Cell membranes or whole cells expressing the H3 receptor were incubated with a specific radioligand (e.g., [3H]-Nα-methylhistamine).

-

Increasing concentrations of this compound were added to displace the radioligand.

-

After incubation, bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was measured using a scintillation counter.

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis.

-

The Ki was calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of this compound in a human-derived in vitro system.

Methodology:

-

This compound (at a fixed concentration, e.g., 1 µM) was incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.

-

Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reactions were quenched by the addition of an organic solvent (e.g., acetonitrile).

-

The samples were centrifuged to precipitate proteins.

-

The concentration of the remaining parent compound (this compound) in the supernatant was quantified by LC-MS/MS.

-

The natural logarithm of the percentage of the remaining parent drug was plotted against time, and the slope of the linear portion of the curve was used to calculate the in vitro half-life (T1/2).

-

The in vitro intrinsic clearance was then calculated and scaled to predict hepatic clearance (CLh).

Visualizations

Signaling Pathway of Histamine H3 Receptor Antagonism

Histamine H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the central nervous system. Their antagonism by compounds like this compound leads to increased release of various neurotransmitters.

Caption: Antagonism of presynaptic H3 autoreceptors by this compound blocks the inhibitory feedback of histamine, leading to increased neurotransmitter release.

General Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting preclinical in vivo pharmacokinetic studies.

Caption: A streamlined workflow for preclinical in vivo pharmacokinetic assessment, from animal preparation to data analysis.

Conclusion

The preclinical pharmacokinetic data for this compound indicate that it is orally absorbed in both rats and dogs, achieving significant plasma concentrations. The compound demonstrates high potency and selectivity for the histamine H3 receptor in vitro, with moderate metabolic stability in human liver microsomes. Further studies would be required to fully characterize the ADME profile, including determination of absolute bioavailability, tissue distribution, and identification of metabolic pathways and excretion routes. This foundational pharmacokinetic understanding is essential for the design of further preclinical and potential clinical studies.

References

- 1. Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of PF-03654764 in Sprague-Dawley Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic parameters, specifically the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), of the histamine H3 receptor antagonist PF-03654764 in Sprague-Dawley rats. This document consolidates available data, outlines a representative experimental protocol, and visualizes the compound's relevant signaling pathway and experimental workflow.

Core Pharmacokinetic Parameters

The primary pharmacokinetic data for this compound following oral administration in Sprague-Dawley rats are summarized below.

| Parameter | Value | Units | Dosing Regimen |

| Cmax | 8057 | ng/mL | 10 mL/kg, oral, 14 days |

| AUC0-24 | 67400 | ng·h/mL | 10 mL/kg, oral, 14 days |

Experimental Methodology

While the specific, detailed protocol for the study that generated the above data is not publicly available, a representative experimental design for a pharmacokinetic study of an orally administered compound in Sprague-Dawley rats is outlined below. This protocol is based on standard practices in preclinical drug development.

Animal Model

-

Species: Sprague-Dawley rat

-

Sex: Male or female (should be consistent within a study)

-

Weight: 200-250 g

-

Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment, with free access to standard chow and water.

Dosing and Administration

-

Compound Formulation: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water) to achieve the desired concentration for a 10 mL/kg dosing volume. The formulation should be a homogenous suspension or solution.

-

Dose Administration: The compound is administered orally via gavage using a suitable gavage needle. The dosing volume is calculated based on the individual animal's body weight. For a 14-day study, the dose is administered once daily at approximately the same time each day.

Blood Sampling

-

Route: Blood samples (approximately 0.25 mL) are collected from the jugular vein or another appropriate site.

-

Time Points: For a detailed pharmacokinetic profile, blood samples are typically collected at pre-dose (0 h) and at various time points post-dose, such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are prepared by protein precipitation. An internal standard (a structurally similar compound) is added to the plasma, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatography: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the analyte from other plasma components.

-

Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards. The concentrations of this compound in the study samples are then determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of this compound in Sprague-Dawley rats.

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Signaling Pathway of this compound

This compound is an antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway inhibited by this compound.

PF-03654764: A Technical Overview of Bioavailability and Half-Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654764 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential therapeutic applications, including the treatment of allergic rhinitis.[1][2][3] Understanding the pharmacokinetic profile of this compound, specifically its bioavailability and half-life, is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available preclinical and in vitro data on the bioavailability and half-life of this compound, detailed experimental methodologies where available, and a visualization of its relevant signaling pathway.

It is important to note that while preclinical data exists, specific human bioavailability and terminal half-life data from clinical trials are not extensively available in the public domain. The information presented herein is compiled from preclinical studies and in vitro assays.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been characterized in preclinical animal models and in vitro human tissue preparations. These studies provide foundational knowledge for predicting the compound's behavior in humans.

Preclinical Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated oral absorption of this compound. The key parameters from these studies are summarized below.

| Species | Dose | Cmax (ng/mL) | AUC (ng·h/mL) |

| Sprague-Dawley Rat | Information not publicly available | ~8057 | ~67400 |

| Beagle Dog | Information not publicly available | ~6302 | ~18175 |

Table 1: Preclinical Pharmacokinetic Parameters of this compound

In Vitro Metabolism and Half-Life

The metabolic stability of this compound has been assessed using human liver microsomes (HLM). These in vitro studies are crucial for predicting the hepatic clearance and metabolic half-life of a compound in humans.

| System | Parameter | Value |

| Human Liver Microsomes (HLM) | In vitro half-life (t½) | ~120 minutes |

Table 2: In Vitro Half-Life of this compound in Human Liver Microsomes

Experimental Protocols

Detailed experimental protocols for the determination of bioavailability and half-life are essential for the interpretation and replication of pharmacokinetic studies. While specific, comprehensive protocols for this compound are not publicly available, this section outlines the general methodologies typically employed in such preclinical and in vitro studies.

Preclinical In Vivo Pharmacokinetic Study Protocol (General)

This protocol describes a general procedure for determining the pharmacokinetic profile of a compound like this compound in animal models.

Caption: General workflow for a preclinical pharmacokinetic study.

1. Animal Models:

-

Studies are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., beagle dogs) species to assess inter-species variability.

-

Animals are housed in controlled environments with standardized diet and light-dark cycles.

2. Drug Administration:

-

This compound is formulated in a suitable vehicle for oral administration (gavage).

-

A specific dose is administered to a cohort of animals.

3. Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.

4. Bioanalytical Method:

-

Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

This method provides high sensitivity and selectivity for the analyte.

5. Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum observed concentration) and AUC (area under the concentration-time curve).

In Vitro Half-Life Determination in Human Liver Microsomes (General)

This protocol outlines a common method for assessing the metabolic stability of a compound in vitro.

Caption: Workflow for determining in vitro half-life using HLM.

1. Reagents and Materials:

-

This compound

-

NADPH regenerating system (cofactor for metabolic enzymes)

-

Phosphate buffer

-

Quenching solution (e.g., acetonitrile)

2. Incubation:

-

This compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.

-

The reaction is initiated by the addition of NADPH.

3. Time-Course Sampling:

-

Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

The metabolic reaction in each aliquot is stopped by adding a quenching solution.

4. Sample Analysis:

-

The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

5. Data Analysis and Half-Life Calculation:

-

The natural logarithm of the percentage of the initial this compound concentration remaining is plotted against time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Mechanism of Action and Signaling Pathway